Home > Products > Screening Compounds P71321 > Telmisartan Impurity B
Telmisartan Impurity B - 1026438-56-1

Telmisartan Impurity B

Catalog Number: EVT-1173761
CAS Number: 1026438-56-1
Molecular Formula: C37H38N4O2
Molecular Weight: 570.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Telmisartan Impurity B falls under the category of pharmaceutical impurities. It is classified as a minor impurity that can affect the quality and efficacy of the drug product. Understanding its chemical properties and synthesis is crucial for ensuring the quality control of telmisartan formulations.

Synthesis Analysis

The synthesis of Telmisartan Impurity B involves a multi-step process that has been recently documented. The synthesis comprises several key steps:

  1. Starting Material: The synthesis begins with a specific compound identified as Compound 1.
  2. Alkaline Reaction: Under alkaline conditions, Compound 1 is transformed into Compound 2.
  3. Chlorination: Compound 2 undergoes chlorination to yield Compound 3.
  4. Reaction with N-Methyl-o-phenylenediamine: This intermediate reacts with N-Methyl-o-phenylenediamine dihydrochloride in an alkaline medium to produce Compound 4.
  5. Heating in Organic Acid: Compound 4 is then treated in an organic acid solvent at temperatures ranging from 80 to 130 °C to form Compound 5.
  6. Bromomethylation: The next step involves reacting Compound 5 with 4’-bromomethyl-biphenyl-2-carbonitrile in an organic solvent under alkaline conditions at temperatures between 10 and 80 °C to create Compound 6.
  7. Reduction: Finally, Compound 6 is reduced using a metal reductant in an acidic solution at temperatures between 50 and 130 °C to yield Telmisartan Impurity B .

This synthesis method is essential for quality control in pharmaceutical manufacturing, particularly for ensuring the purity of telmisartan products.

Molecular Structure Analysis

The molecular structure of Telmisartan Impurity B can be characterized by various spectroscopic methods such as proton nuclear magnetic resonance (NMR), carbon-13 NMR, and mass spectrometry. The molecular formula for this impurity has been identified as C22H24N4O2, indicating it contains:

  • Carbon Atoms: 22
  • Hydrogen Atoms: 24
  • Nitrogen Atoms: 4
  • Oxygen Atoms: 2

The structure features a biphenyl backbone with benzimidazole moieties, which are characteristic of many angiotensin II receptor antagonists. The presence of functional groups such as carboxylic acids contributes to its pharmacological activity .

Chemical Reactions Analysis

Telmisartan Impurity B can participate in various chemical reactions typical for compounds with similar structures:

  • Acid-Base Reactions: Due to its carboxylic acid functional group, it can act as an acid or base depending on the reaction conditions.
  • Reduction Reactions: The compound can undergo reduction reactions, which may alter its pharmacological properties or facilitate further synthetic modifications.
  • Substitution Reactions: The presence of nitrogen atoms allows for potential nucleophilic substitution reactions, which could be exploited in synthetic chemistry .

These reactions are critical for both understanding the stability of the compound and developing further applications or derivatives.

Mechanism of Action

Telmisartan functions primarily as an antagonist at the angiotensin II receptor (AT1). By blocking this receptor, it inhibits the actions of angiotensin II, leading to vasodilation and reduced blood pressure. While Telmisartan Impurity B itself may not have direct therapeutic effects, understanding its interaction within the context of telmisartan's mechanism helps ensure that impurities do not interfere with the drug's efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of Telmisartan Impurity B include:

  • Molecular Weight: Approximately 376.46 g/mol
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for similar compounds.

These properties are crucial for formulation development and quality control processes within pharmaceutical manufacturing .

Applications

Telmisartan Impurity B serves several important roles in scientific research and pharmaceutical applications:

  • Quality Control: Its synthesis provides a reference point for ensuring the purity of telmisartan formulations.
  • Research Tool: Understanding its properties can aid researchers in developing new formulations or studying related compounds.
  • Regulatory Compliance: Knowledge about this impurity helps manufacturers comply with pharmacopoeial standards regarding impurities in drug products .
Introduction to Telmisartan Impurity B

Chemical Nomenclature and Structural Identification

Telmisartan Impurity B (CAS: 1026353-20-7) is scientifically designated as 4'-[(1,7'-Dimethyl-2'-propyl-1H,1'H-2,5'-bibenzo[d]imidazol-1'-yl)methyl]biphenyl-2-carboxylic acid, with alternative nomenclature including 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid. This isomer shares the telmisartan molecular formula (C33H30N4O2) and molecular weight (514.62 g/mol) but exhibits distinct spatial arrangement, particularly in the positioning of the carboxylic acid group relative to the biphenyl-benzimidazole scaffold. The structural divergence arises during synthesis where isomerization occurs at the biphenyl linkage or benzimidazole substitution pattern [3] [6].

A closely related compound, the tert-butyl ester precursor (CAS: 1026438-56-1), designated as 4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-Biphenyl]-2-carboxylic Acid 1,1-Dimethylethyl Ester, displays the molecular formula C37H38N4O2 (MW: 570.72 g/mol). This intermediate manifests in synthesis before ester hydrolysis and requires separate analytical monitoring [1].

Table 1: Molecular Characterization of Telmisartan Impurity B and Related Structures

Compound DesignationCAS NumberMolecular FormulaMolecular WeightKey Structural Features
Telmisartan Impurity B (free acid)1026353-20-7C33H30N4O2514.62Biphenyl-carboxylic acid isomer
tert-Butyl ester derivative1026438-56-1C37H38N4O2570.72Esterified carboxylic acid
Telmisartan API144701-48-4C33H30N4O2514.62Therapeutic molecule

Spectroscopic confirmation (¹H NMR, ¹³C NMR, MS) validates the impurity's identity, notably through benzylic methylene proton resonances at δ 5.72 ppm and characteristic carboxylic acid peak at δ 12.80 ppm. The SMILES notation (O=C(C1=CC=CC=C1C2=CC=C(CN3C(CCC)=NC4=CC(C5=NC6=CC=CC=C6N5C)=CC(C)=C34)C=C2)O) and InChIKey (COYNILPBALLLCR-UHFFFAOYSA-N) provide unique structural descriptors essential for database registration [3] [6] [7].

Pharmacopoeial Significance in Telmisartan Quality Control

Major pharmacopoeias including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) designate Telmisartan Impurity B as a "Related Compound B" with strict chromatographic controls. It serves as a system suitability marker in reversed-phase HPLC methods, where resolution from telmisartan confirms analytical method validity. Pharmacopoeial standards typically require its individual level not to exceed 0.3% in the drug substance, reflecting its significance as a critical quality attribute [2] [4] [6].

The impurity's detection employs gradient RP-HPLC with UV detection at 270 nm, using C18 columns and mobile phases containing phosphate buffers with ion-pairing agents (e.g., sodium hexanesulfonate) mixed with acetonitrile-methanol (80:20). This methodology effectively separates the isomer from telmisartan and other process impurities (Impurities A, C, E, F) within 30-40 minutes, with Impurity B typically eluting immediately adjacent to the main peak [5] [7].

Table 2: Pharmacopoeial Designations and Analytical Parameters for Telmisartan Impurity B

PharmacopoeiaOfficial DesignationTypical Retention Time Relative to TelmisartanRecommended DetectionSource Availability
European Pharmacopoeia (EP)Telmisartan Impurity B0.9-1.1UV 270 nmEP Reference Standard (LGC Promochem)
United States Pharmacopeia (USP)Telmisartan Related Compound B0.95-1.05UV 270 nmAvailable from pharmacopoeial suppliers
International Council for Harmonisation (ICH)Identified Isomeric ImpurityMethod-dependentPDA detection (200-400 nm)Qualified impurity standards

Synthesis of this impurity presented significant challenges initially due to complex regioselective benzimidazole formation, with the first published synthesis appearing in 2013. This advancement enabled certified reference materials (CRMs) production (>95% purity by HPLC), now supplied by pharmacopoeial vendors (e.g., LGC Standards, SynThink, BOC Sciences) under catalog identifiers including TRC-T017005 and VL142003. These CRMs facilitate accurate quantification and method validation during stability studies and batch release testing [1] [3] [6].

Regulatory Thresholds and Compliance Requirements

Controlled according to ICH Q3A(R2) and Q3B(R2) guidelines, Telmisartan Impurity B falls under "Qualified Impurities" requiring identification thresholds of 0.1% and qualification thresholds of 0.15% for telmisartan drug substance (maximum daily dose ≤2g/day). In drug products, the reporting threshold remains fixed at 0.1%. These thresholds necessitate sensitive analytical methods with detection capabilities ≤0.03% relative to telmisartan [4] [7].

The ester variant (C37H38N4O2) faces stricter controls due to its absence in final APIs, typically specified at ≤0.10% in synthesis intermediates. Regulatory submissions must include: (1) validated analytical methods detecting ≤0.05% of Impurity B; (2) impurity fate mapping demonstrating removal during downstream processing; and (3) stability data across API storage conditions (25°C/60%RH, 40°C/75%RH) proving levels remain consistently below thresholds throughout shelf-life [1] [4] [7].

Table 3: Regulatory Thresholds for Telmisartan Impurity B According to ICH Guidelines

CategoryReporting ThresholdIdentification ThresholdQualification ThresholdToxicological Concern
Telmisartan Drug Substance0.05%0.10% or 1.0 mg/day (lower)0.15% or 1.0 mg/day (lower)Structurally alerting (isomer)
Telmisartan Drug Product0.10%0.20%0.30%Requires qualification studies
Synthesis IntermediatesNot applicable0.15%0.20%Process control indicator

Manufacturers implement stringent in-process controls, particularly during: (a) biphenyl coupling; (b) benzimidazole cyclization; and (c) final hydrolysis/purification stages. Advanced process analytical technology (PAT) approaches now enable real-time monitoring during these critical steps, reducing impurity generation at source rather than relying solely on terminal purification. This aligns with Quality by Design (QbD) frameworks mandated for modern pharmaceutical manufacturing [4] [6] [7].

Properties

CAS Number

1026438-56-1

Product Name

Telmisartan Impurity B

IUPAC Name

tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate

Molecular Formula

C37H38N4O2

Molecular Weight

570.7 g/mol

InChI

InChI=1S/C37H38N4O2/c1-7-12-33-38-31-22-27(35-39-30-15-10-11-16-32(30)40(35)6)21-24(2)34(31)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3

InChI Key

ZDOPWPNJFDIROE-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C

Synonyms

4’-[(1,7’-Dimethyl-2’-propyl[2,5’-bi-1H-benzimidazol]-1’-yl)methyl]-[1,1’-Biphenyl]-2-carboxylic Acid 1,1-Dimethylethyl Ester

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.